molecular formula C11H13NO2 B6169177 1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol CAS No. 2126-01-4

1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol

Cat. No.: B6169177
CAS No.: 2126-01-4
M. Wt: 191.2
InChI Key:
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Description

1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol is a heterocyclic compound featuring an oxazole ring fused with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, leading to the formation of the oxazole ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxazole derivatives.

    Reduction: Formation of reduced oxazole compounds.

    Substitution: Introduction of different substituents on the phenyl ring or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions include various substituted oxazoles and phenyl derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The oxazole ring can interact with biological systems through non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence enzyme activity and receptor binding . These interactions can lead to modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol stands out due to its specific substitution pattern and the presence of both phenyl and oxazole rings, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2126-01-4

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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